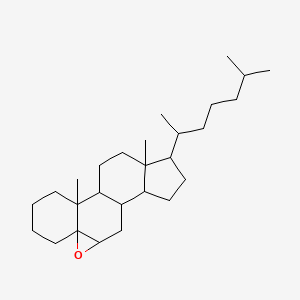

5alpha,6alpha-Epoxycholestane

Description

Properties

CAS No. |

20230-22-2 |

|---|---|

Molecular Formula |

C27H46O |

Molecular Weight |

386.7 g/mol |

IUPAC Name |

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane |

InChI |

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-11-12-22-20-17-24-27(28-24)15-7-6-14-26(27,5)23(20)13-16-25(21,22)4/h18-24H,6-17H2,1-5H3 |

InChI Key |

OJFSRAVBTAGBIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations

Chemical Synthesis of 5α,6α-Epoxycholestane from Cholesterol Precursors

The targeted chemical synthesis of 5α,6α-Epoxycholestane from cholesterol and its derivatives allows for the production of this and related compounds for research purposes. The primary methods involve the epoxidation of the Δ5 double bond, with careful consideration of stereochemical outcomes.

The most common and efficient method for synthesizing 5α,6α-Epoxycholestane is the epoxidation of cholesterol using a peracid, with meta-Chloroperbenzoic acid (m-CPBA) being a widely used reagent. This reaction, known as the Prilezhaev reaction, involves the electrophilic addition of the peroxy oxygen to the alkene.

The reaction is typically carried out by treating a solution of cholesterol in a chlorinated solvent like methylene chloride with m-CPBA. The process is generally conducted at room temperature and can achieve high yields, often exceeding 90% prepchem.com. Following the reaction, any excess peracid is quenched, and the product is purified, commonly through recrystallization or silica (B1680970) gel chromatography prepchem.com.

Table 1: Typical Reaction Conditions for m-CPBA Epoxidation of Cholesterol

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Cholesterol | prepchem.com |

| Reagent | m-Chloroperbenzoic acid (m-CPBA) | prepchem.com |

| Solvent | Methylene chloride (CH₂Cl₂) | prepchem.com |

| Temperature | 25°C (Room Temperature) | prepchem.com |

| Yield | >90% | prepchem.com |

| Purification | Recrystallization or Silica Gel Chromatography | prepchem.com |

The stereochemistry of the cholesterol molecule plays a crucial role in directing the outcome of the epoxidation reaction. The steroid nucleus is not planar, and the two axial methyl groups at positions C10 and C13 create significant steric hindrance on one face of the molecule, known as the β-face.

Consequently, the epoxidizing agent, such as m-CPBA, preferentially attacks the less hindered α-face of the C5-C6 double bond. This directed attack results in the predominant formation of the 5α,6α-epoxide isomer over the 5β,6β-epoxide. This stereoselectivity is a key feature of this synthetic route, making it highly effective for producing the desired α-isomer.

The synthesis of specific derivatives of 5α,6α-Epoxycholestane can be achieved by starting with appropriately modified cholesterol precursors.

3β-Acetoxy-5α,6α-epoxycholestane : This derivative is synthesized by the epoxidation of cholesteryl acetate (B1210297), where the 3β-hydroxyl group of cholesterol is protected as an acetate ester. The epoxidation of the C5-C6 double bond proceeds using a peracid like m-CPBA, analogous to the synthesis from cholesterol itself. The acetate group is generally stable under these epoxidation conditions.

3β-Chloro-5α,6α-epoxycholestane : The synthesis of this chloro derivative typically involves a two-step process. First, the 3β-hydroxyl group of cholesterol is converted to a chloride, for instance by using a reagent like thionyl chloride (SOCl₂), to form 3β-chlorocholest-5-ene. In the second step, the C5-C6 double bond of this chlorinated intermediate is epoxidized, again using a peracid, to yield the target 3β-Chloro-5α,6α-epoxycholestane. The stereochemical outcome of the epoxidation remains controlled by the steric environment of the steroid backbone, favoring the α-epoxide.

Biocatalytic and Enzymatic Formation of 5α,6α-Epoxycholestane in Biological Systems

In addition to chemical synthesis, 5α,6α-Epoxycholestane is formed within biological systems through enzymatic and non-enzymatic oxidative processes acting on cholesterol. These pathways are significant as they represent the natural origin of this and other oxysterols.

5α,6α-Epoxycholestane is a known product of the non-enzymatic, free-radical-mediated oxidation of cholesterol, a process integral to lipid peroxidation researchgate.net. This occurs when reactive oxygen species (ROS) in the body attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that can also oxidize cholesterol. The C5-C6 double bond of cholesterol is susceptible to such oxidative attack, leading to the formation of both 5α,6α- and 5β,6β-epoxide diastereomers researchgate.net. This pathway is a general mechanism of oxidative damage and contributes to the pool of oxysterols in tissues.

The formation of 5α,6α-Epoxycholestane can also be catalyzed by enzymes, specifically members of the cytochrome P450 (CYP) superfamily of monooxygenases researchgate.net. These enzymes are involved in the metabolism of a vast array of endogenous and exogenous compounds. Certain CYP enzymes can directly epoxidize the double bond of cholesterol. Research on bovine adrenal cortex has shown that microsomal enzyme activities lead to the formation of 5α,6α-epoxycholestan-3β-ol, and this process is inhibited by known P-450 inhibitors, indicating a monooxygenase-mediated reaction researchgate.net. This enzymatic pathway can exhibit high stereoselectivity, in some cases producing the α-epoxide almost exclusively researchgate.net.

Applications of Epoxide Chemistry in Steroid Synthesis

The strained three-membered ring of epoxides makes them valuable intermediates in organic synthesis, susceptible to ring-opening by a variety of nucleophiles. This reactivity is harnessed in steroid chemistry to introduce diverse functionalities, leading to the synthesis of a wide array of biologically significant steroids. The compound 5α,6α-epoxycholestane, derived from the stereoselective epoxidation of cholesterol, serves as a key precursor in the synthesis of various oxysterols and other modified steroids.

The epoxidation of cholesterol, a readily available starting material, primarily yields the α-epoxide due to the steric hindrance of the β-face of the steroid nucleus by the axial methyl groups at C10 and C13. This stereoselectivity is crucial as it dictates the stereochemistry of the subsequent products. The most common method for this transformation is the reaction of cholesterol with meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane.

Detailed Research Findings

Research into the applications of 5α,6α-epoxycholestane has revealed its utility in synthesizing a range of cholestane (B1235564) derivatives. A significant application is its conversion to cholestane-3β,5α,6β-triol, a naturally occurring oxysterol. This transformation can be achieved through both chemical and enzymatic methods.

Under catalytic conditions, the epoxide ring of 5α,6α-epoxycholestane can be opened by various nucleophiles. For instance, reaction with ethanolamine (B43304) or mercaptoethanol leads to the formation of 6β-substituted-5α-cholestan-3β,5α-diols. nih.gov This reactivity allows for the introduction of heteroatomic substituents at the C-6 position of the steroid backbone.

A key chemoenzymatic transformation of 5α,6α-epoxycholestane is its hydrolysis catalyzed by the enzyme cholesterol-5,6-oxide hydrolase (ChEH). This enzyme stereoselectively hydrates the epoxide to yield cholestane-3β,5α,6β-triol. nih.gov This enzymatic process is significant in the metabolism of cholesterol epoxides in vivo.

The following table summarizes the synthetic transformations of 5α,6α-epoxycholestane into various steroid derivatives:

| Starting Material | Reagent/Enzyme | Product |

| 5α,6α-Epoxycholestane | Ethanolamine | 5α-hydroxy-6β-(2-hydroxyethylamino)cholestan-3β-ol |

| 5α,6α-Epoxycholestane | Mercaptoethanol | 5α-hydroxy-6β-(2-hydroxyethylthio)cholestan-3β-ol |

| 5α,6α-Epoxycholestane | Cholesterol-5,6-oxide hydrolase (ChEH) | Cholestane-3β,5α,6β-triol |

Furthermore, the epoxide ring of 5α,6α-epoxycholestane can undergo reductive cleavage. For example, treatment with lithium aluminum hydride (LiAlH₄) can lead to the formation of cholestane-3β,5α-diol. This reaction provides a pathway to remove the oxygen functionality at C-6.

The versatility of 5α,6α-epoxycholestane as a synthetic intermediate is evident in its potential role in the synthesis of more complex steroids, such as brassinosteroids. While direct pathways are still under investigation, the functionalized A/B ring system of the cholestane-triol derivatives provides a valuable scaffold for further modifications necessary to construct the characteristic features of brassinosteroids.

Chemical Reactivity and Mechanistic Studies of the Epoxide Ring

Uncatalyzed Reactivity Profile of 5α,6α-Epoxycholestane with Nucleophiles

Assessment of Spontaneous Alkylating Properties

Contrary to many simple aliphatic and aromatic epoxides, which are known for their alkylating capabilities, 5α,6α-epoxycholestane exhibits a surprising lack of reactivity towards nucleophiles in the absence of a catalyst. nih.govnih.gov Studies have shown that even after prolonged exposure (48 hours) at both room and physiological temperatures (37°C), 5α,6α-epoxycholestane does not spontaneously react with various nucleophiles. nih.gov This inherent stability is in stark contrast to carcinogenic compounds like styrene (B11656) oxide, which readily react with nucleophiles under similar conditions. nih.gov This low reactivity suggests that 5α,6α-epoxycholestane does not act as a spontaneous alkylating agent. nih.govnih.gov

The nucleophiles tested in these studies included those with primary amine groups (ethanolamine), thiol groups (mercaptoethanol), and even complex biological media containing a variety of amino acids. nih.govnih.gov In all instances, no spontaneous reaction or formation of addition products was observed. nih.gov This unreactivity has been attributed to the steric hindrance around the epoxide ring and the inherent stability of the steroidal backbone.

Table 1: Uncatalyzed Reactivity of 5α,6α-Epoxycholestane with Various Nucleophiles

| Nucleophile | Reaction Conditions | Result | Reference |

| Ethanolamine (B43304) | Room Temperature, 48h | No Reaction | nih.gov |

| Mercaptoethanol | Room Temperature, 48h | No Reaction | nih.gov |

| Guanine | Room Temperature, 48h | No Reaction | nih.govnih.gov |

| Cell Culture Medium | 37°C, 48h | No Reaction | nih.gov |

Catalyzed Ring-Opening Reactions with Nucleophilic Species

While spontaneously unreactive, the epoxide ring of 5α,6α-epoxycholestane can be readily opened by nucleophiles under catalytic conditions, particularly with acid catalysis. nih.govnih.gov

Acid-Catalyzed Epoxide Ring Opening Mechanisms

In the presence of an acid catalyst, the epoxide oxygen is protonated, forming a more reactive intermediate. libretexts.org This protonation weakens the C-O bonds of the epoxide ring, making it more susceptible to nucleophilic attack. The reaction can then proceed through a mechanism with significant S(_N)1 character, where the bond to the more substituted carbon (C5) begins to break, leading to a partial positive charge on that carbon. libretexts.org The nucleophile then attacks this more electrophilic carbon. Alternatively, under different conditions, an S(_N)2 mechanism can occur. libretexts.org

Regioselective and Stereoselective Outcomes of Catalyzed Reactions

The acid-catalyzed ring-opening of 5α,6α-epoxycholestane is highly regioselective and stereoselective. nih.gov The nucleophilic attack occurs exclusively at the C6 position, leading to the formation of a single product. nih.govmdpi.com This regioselectivity is attributed to the steric hindrance imposed by the axial methyl group at C19, which shields the C5 position from the incoming nucleophile. mdpi.com

The reaction is also stereoselective, proceeding with an inversion of configuration at the C6 position. This results in the formation of a trans-diaxial product, where the new substituent at C6 and the hydroxyl group at C5 are in axial positions on opposite faces of the steroid ring. nih.gov

Reactions with Specific Nucleophiles (e.g., Alkylamines, Alkylthiols)

Under catalytic conditions, 5α,6α-epoxycholestane reacts with various nucleophiles, such as alkylamines and alkylthiols, to yield the corresponding trans-diaxial addition products. nih.gov For instance, the reaction with ethanolamine (an alkylamine) yields 5α-hydroxy-6β-(2-hydroxyethylamino)cholestan-3β-ol. nih.gov Similarly, reaction with mercaptoethanol (an alkylthiol) produces 5α-hydroxy-6β-(2-hydroxyethylsulfanyl)cholestan-3β-ol. nih.gov The structures of these products have been confirmed by X-ray diffraction analysis. nih.gov The reaction with sodium azide (B81097) in the presence of a 3α-hydroxy group has also been shown to accelerate the opening of the epoxide ring. rsc.org

Table 2: Products of Catalyzed Ring-Opening of 5α,6α-Epoxycholestane

| Nucleophile | Catalyst | Product | Reference |

| Ethanolamine | Acid | 5α-hydroxy-6β-(2-hydroxyethylamino)cholestan-3β-ol | nih.gov |

| Mercaptoethanol | Acid | 5α-hydroxy-6β-(2-hydroxyethylsulfanyl)cholestan-3β-ol | nih.gov |

| Sodium Azide | Weak Acid | trans-diaxial hydroxy-azide | rsc.org |

| Phenylselenylzinc chloride | N/A | 3β-hydroxy-5α-hydroxy-6β-phenylselenylcholestane | mdpi.com |

Trans-Diaxial Mechanism of Epoxide Ring Opening

The consistent formation of trans-diaxial products from the catalyzed ring-opening of 5α,6α-epoxycholestane is a hallmark of an S(_N)2-type mechanism. nih.govmdpi.com This mechanism involves a backside attack by the nucleophile on one of the epoxide carbons. In the case of 5α,6α-epoxycholestane, the nucleophile attacks the C6 carbon from the β-face (top face), while the C5-O bond breaks and the oxygen atom, which becomes a hydroxyl group, moves to an axial position on the α-face (bottom face). This results in the characteristic trans-diaxial arrangement of the newly introduced nucleophile and the hydroxyl group. nih.gov The presence of a 3α-hydroxy group can provide intramolecular electrophilic assistance, accelerating this ring-opening process. rsc.org

Bismuth(III) Salt-Promoted Nucleophilic Additions

Bismuth(III) salts have emerged as effective and environmentally benign catalysts for promoting nucleophilic additions to the epoxide ring of 5α,6α-epoxycholestane. nih.gov These reactions typically proceed with high regioselectivity and stereoselectivity, yielding trans-diaxial ring-opened products. nih.govresearchgate.net The use of bismuth(III) salts offers a mild and efficient alternative to traditional acid or base catalysts.

The reaction involves the activation of the epoxide oxygen by the Lewis acidic bismuth(III) salt, which facilitates the nucleophilic attack at either C-5 or C-6. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of 5α,6α-epoxysteroids with various nucleophiles in the presence of bismuth(III) salts can lead to the formation of halohydrins and β-hydroxy nitrates. researchgate.net

A study on the ring opening of various epoxides, including 5α,6α-epoxysteroids, demonstrated the versatility of bismuth(III) salts as catalysts. researchgate.net The reactions were found to be efficient under mild conditions. researchgate.net

Table 1: Examples of Bismuth(III) Salt-Promoted Nucleophilic Additions to Epoxysteroids

| Epoxysteroid Substrate | Nucleophile/Bismuth Salt | Product | Reference |

| 5α,6α-epoxysteroid | BiCl₃ | Chlorohydrin | researchgate.net |

| 5α,6α-epoxysteroid | BiBr₃ | Bromohydrin | researchgate.net |

| 5α,6α-epoxysteroid | Bi(NO₃)₃·5H₂O | β-hydroxy nitrate | researchgate.net |

| 5β,6β-epoxysteroids | Bi(OTf)₃ | Rearranged olefinic products | nih.gov |

It is noteworthy that the choice of solvent, temperature, and the stereochemistry of the starting epoxide can significantly influence the reaction outcome, sometimes leading to rearrangement products instead of simple nucleophilic addition products. nih.gov

Formation of Vicinal N-Acyl Hydroxyamines

The synthesis of vicinal N-acyl hydroxyamines from 5α,6α-epoxycholestane represents a significant transformation, yielding compounds with potential biological applications. researchgate.net This conversion is achieved through a Ritter-type reaction, where a nitrile acts as the nucleophile in the presence of an acid catalyst. nih.gov

In a specific example, the reaction of 5α,6α-epoxycholestane leads to the formation of a product where the nucleophilic species binds to the C-6 position from the β-face, and the hydroxyl group at C-5 has an α-orientation. researchgate.net This outcome is consistent with the trans-diaxial opening of the epoxide ring. researchgate.net The resulting product features the hydroxyl and acetamide (B32628) groups in axial positions. researchgate.net

The structure of the formed vicinal N-acyl hydroxyamine reveals that all the rings of the steroid nucleus remain trans-fused. researchgate.net

Table 2: Structural Features of a Vicinal N-Acyl Hydroxyamine from 5α,6α-Epoxycholestane

| Feature | Description | Reference |

| Stereochemistry at C-5 | α-hydroxyl group | researchgate.net |

| Stereochemistry at C-6 | β-acetamide group | researchgate.net |

| Conformation of Substituents | Axial hydroxyl and acetamide groups | researchgate.net |

| Ring Fusion | All rings are trans-fused | researchgate.net |

Conformational Dynamics and Their Influence on Reactivity

The conformation of the steroidal backbone of 5α,6α-epoxycholestane plays a crucial role in determining its reactivity, particularly in the context of epoxide ring-opening reactions. The rigid, trans-fused ring system imposes significant steric constraints that dictate the trajectory of the incoming nucleophile. researchgate.net

X-ray crystallographic studies have shown that in derivatives of 5α,6α-epoxycholestane, the six-membered rings (A, B, and C) adopt a chair conformation, while the five-membered D-ring typically assumes a twist or envelope conformation. researchgate.netresearchgate.net This conformational arrangement is critical for the stereochemical outcome of reactions.

The stereoselectivity observed in the nucleophilic ring-opening of 5,6-epoxycholestane diastereoisomers suggests that conformational differences between the α- and β-epoxides influence their reactivity. nih.gov For 5α,6α-epoxycholestane, the attack of the nucleophile occurs at C-6 from the β-face, leading to a trans-diaxial product. researchgate.net This is a direct consequence of the steric hindrance on the α-face of the molecule, which directs the nucleophile to the less hindered β-face.

Metabolic Pathways and Enzymatic Processing of 5α,6α Epoxycholestane

Cholesterol-5,6-Epoxide Hydrolase (ChEH) Mediated Hydrolysis

The primary metabolic fate of 5α,6α-epoxycholestane in mammalian tissues is its hydrolysis into cholestane-3β,5α,6β-triol. researchgate.netplos.org This conversion is orchestrated by the microsomal enzyme, cholesterol-5,6-epoxide hydrolase (ChEH), which belongs to the epoxide hydrolase family. researchgate.netnih.gov The epoxide ring of 5α,6α-epoxycholestane is notably stable and its hydration requires the specific enzymatic action of ChEH. researchgate.netnih.gov

Conversion of 5α,6α-Epoxycholestane to Cholestane-3β,5α,6β-triol

The enzymatic hydration of 5α,6α-epoxycholestane by ChEH results in the formation of a single, specific product: cholestane-3β,5α,6β-triol. nih.govnih.gov This reaction involves the addition of a water molecule across the epoxide ring, leading to a geminal trans-diol. nih.gov This conversion is a crucial detoxification pathway, as the resulting triol is more polar than its epoxide precursor, facilitating its further metabolism and excretion. The formation of cholestane-3β,5α,6β-triol from 5α,6α-epoxycholestane has been demonstrated in various tissues, including bovine adrenal cortex. nih.govresearchgate.net

Molecular and Functional Characterization of ChEH

Recent research has unveiled that ChEH is not a single protein but a hetero-oligomeric complex. nih.govnih.gov This complex, also identified as the microsomal antiestrogen (B12405530) binding site (AEBS), is composed of two key proteins that are involved in the later stages of cholesterol biosynthesis. nih.govnih.govpnas.org

The catalytic activity of ChEH is attributed to the 3β-hydroxysterol-Δ8,Δ7-isomerase (D8D7I), also known as emopamil (B1663351) binding protein (EBP). wikipedia.orgnih.govuniprot.org This protein is responsible for the isomerization of Δ8-sterols to Δ7-sterols, a critical step in cholesterol synthesis. nih.gov Studies involving the expression of D8D7I in cells have shown that it contributes to ChEH activity, suggesting it carries the catalytic site for the hydrolysis of the epoxide ring. nih.govresearchgate.net

The regulatory subunit of the ChEH complex is the 3β-hydroxysterol-Δ7-reductase (DHCR7). wikipedia.orgwikipathways.orgwikipathways.org DHCR7 is responsible for the reduction of the C7-8 double bond in 7-dehydrocholesterol. nih.gov While not directly catalytic for epoxide hydrolysis, DHCR7 is essential for the full activity of ChEH. nih.gov It is believed to cooperate in the binding of the epoxycholestane substrates to the enzyme complex. researchgate.net Co-expression of both D8D7I and DHCR7 is necessary to fully reconstitute ChEH activity, indicating that the formation of a dimer between the catalytic and regulatory subunits is required for optimal function. nih.govnih.govresearchgate.net

Subcellular Localization and Tissue Distribution of ChEH Activity

ChEH activity is primarily localized to the microsomal fraction of the cell, specifically the endoplasmic reticulum. nih.govnih.govwikipedia.org This subcellular localization is consistent with the location of its constituent proteins, D8D7I and DHCR7, which are also embedded in the endoplasmic reticulum membrane. uniprot.org ChEH activity has been detected in most mammalian tissues, with the liver being a particularly rich source. nih.govpnas.org This widespread distribution underscores the importance of this metabolic pathway in various organs.

Stereoselectivity of ChEH for Epoxycholestane Diastereoisomers

Data Tables

Table 1: Components of Cholesterol-5,6-Epoxide Hydrolase (ChEH)

| Component | Function | Alternative Name(s) |

|---|---|---|

| 3β-Hydroxysterol-Δ8,Δ7-Isomerase | Catalytic Subunit | D8D7I, Emopamil Binding Protein (EBP) |

Table 2: Subcellular Localization and Tissue Distribution of ChEH

| Subcellular Location | Primary Tissue(s) |

|---|

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5α,6α-Epoxycholestane |

| 5β,6β-Epoxycholestane |

| 7-dehydrocholesterol |

| Cholestane-3β,5α,6β-triol |

Downstream Metabolic Fates of Cholestane-3β,5α,6β-triol

Following the hydration of 5α,6α-Epoxycholestane by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH), the primary metabolite formed is Cholestane-3β,5α,6β-triol (CT). nih.govnih.govnih.gov This triol is not an endpoint but rather a crucial intermediate that can be further processed by cellular enzymes. nih.gov In normal cells, CT is a key product, but in cancer cells, its metabolic route is often altered, leading to the production of oncometabolites. nih.gov The metabolic fate of CT is a critical determinant of cellular signaling outcomes, particularly in the context of cancer biology.

Enzymatic Conversion to Oncosterone via HSD2

A significant metabolic pathway for Cholestane-3β,5α,6β-triol, particularly prominent in cancer cells, is its conversion to 6-oxo-cholestan-3β,5α-diol (OCDO), a compound also known as Oncosterone. nih.govcaymanchem.com This transformation is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD2). nih.govcaymanchem.com HSD2 oxidizes the 6β-hydroxyl group of the triol to produce the ketone group characteristic of Oncosterone. nih.govresearchgate.net The production of Oncosterone is significant because it has been identified as a tumor promoter, stimulating the growth of breast cancer tumors, including both estrogen receptor-positive (ER+) and triple-negative breast cancers (TNBC). nih.govnih.govresearchgate.net Increased expression of HSD2 and higher production of Oncosterone have been observed in breast tumors compared to normal tissues, and this correlates with a poorer prognosis. nih.gov

Alternative Metabolic Branches and Bioactive Metabolite Formation

Beyond its conversion to cholestane-3β,5α,6β-triol and subsequently to oncosterone, 5α,6α-epoxycholestane serves as a precursor in other significant metabolic pathways. These alternative branches involve direct enzymatic modifications of the epoxide, leading to the formation of distinct bioactive molecules with their own physiological roles.

Enzymatic Conjugations of 5α,6α-Epoxycholestane

The epoxide ring of 5α,6α-Epoxycholestane is chemically reactive and can undergo nucleophilic attack, a process facilitated by specific enzymes. nih.gov This leads to the formation of conjugated products. Studies have shown that 5α,6α-Epoxycholestane is a substrate for enzymes such as glutathione (B108866) transferases and sulfotransferases. nih.gov For instance, it is a substrate for glutathione transferase B and can be sulfated by cholesterol sulfotransferase SULT2B1b. nih.gov These conjugation reactions represent a method of metabolizing and potentially detoxifying the epoxide, but the resulting conjugated molecules may also possess unique biological activities. For example, the 3β-sulfate of 5α,6α-EC has been shown to act as an antagonist of the liver X receptor (LXR) signaling pathway. nih.gov

Biosynthesis of Dendrogenin A and its Role as a Tumor Suppressor Metabolite

A critical alternative metabolic pathway for 5α,6α-epoxycholesterol is its enzymatic conjugation with histamine (B1213489), which stereoselectively produces Dendrogenin A (DDA). researchgate.netportlandpress.comnih.gov DDA is the first steroidal alkaloid to be identified in mammalian tissues and represents a newly discovered metabolic pathway at the intersection of cholesterol and histamine metabolism. researchgate.netportlandpress.comnih.gov The enzyme responsible for this conjugation has not yet been fully identified. nih.gov

DDA has demonstrated potent tumor suppressor properties. researchgate.netplu.edu It induces the re-differentiation of cancer cells, controls tumor growth in animal models, and improves survival. researchgate.netnih.gov Research has shown that DDA levels are significantly lower in breast tumors and are undetectable in cancer cell lines compared to normal tissues, suggesting that the deregulation of its biosynthesis is a factor in carcinogenesis. portlandpress.comexlibrisgroup.com By activating lethal autophagy in cancer cells through modulation of the LXR, DDA showcases a promising mechanism for cancer therapy. nih.gov The discovery of DDA highlights a protective metabolic route that converts a cholesterol epoxide into a tumor-suppressing metabolite. portlandpress.com

Broader Implications of 5α,6α-Epoxycholestane Metabolism in Sterol Homeostasis

The metabolism of 5α,6α-Epoxycholestane and its downstream products has wide-ranging implications for the maintenance of sterol homeostasis. Oxysterols, including the epoxides and their metabolites, are key signaling molecules that regulate cholesterol levels in the body. chemicalbook.comphysiology.org They can act as ligands for nuclear receptors, most notably the Liver X Receptors (LXRs), which control the expression of genes involved in cholesterol efflux, transport, and metabolism. nih.govchemicalbook.com

Interactive Data Tables

Table 1: Key Enzymes in 5α,6α-Epoxycholestane Metabolism

| Enzyme | Substrate | Product(s) | Metabolic Pathway | Implication |

|---|---|---|---|---|

| Cholesterol-5,6-epoxide hydrolase (ChEH) | 5α,6α-Epoxycholestane | Cholestane-3β,5α,6β-triol (CT) | Hydration | Precursor for Oncosterone biosynthesis nih.govnih.gov |

| 11β-hydroxysteroid dehydrogenase 2 (HSD2) | Cholestane-3β,5α,6β-triol (CT) | Oncosterone (OCDO) | Oxidation | Production of a tumor promoter nih.govcaymanchem.com |

| DDA Synthetase (unidentified) | 5α,6α-epoxycholesterol & Histamine | Dendrogenin A (DDA) | Conjugation | Production of a tumor suppressor nih.govanr.fr |

| Glutathione Transferase B | 5α,6α-Epoxycholestane | Glutathione conjugate | Conjugation | Detoxification/Metabolism nih.gov |

Table 2: Bioactive Metabolites of 5α,6α-Epoxycholestane

| Metabolite | Precursor | Key Function | Reference |

|---|---|---|---|

| Cholestane-3β,5α,6β-triol (CT) | 5α,6α-Epoxycholestane | Intermediate; Biomarker for Niemann-Pick C | nih.govnih.gov |

| Oncosterone (OCDO) | Cholestane-3β,5α,6β-triol | Tumor Promoter | nih.govnih.gov |

| Dendrogenin A (DDA) | 5α,6α-epoxycholesterol | Tumor Suppressor | researchgate.netportlandpress.comnih.gov |

Biological Significance and Mechanistic Roles of 5α,6α Epoxycholestane

Modulation of Cellular Processes and Lipid Metabolism

5α,6α-Epoxycholestane plays a multifaceted role in maintaining cellular equilibrium, particularly in the context of lipid and cholesterol management.

Role in Cholesterol Homeostasis and Efflux Mechanisms

This compound is recognized as a non-genomic regulator of cholesterol homeostasis. scientificlabs.iechemicalbook.com It influences the delicate balance of cholesterol within cells by modulating its efflux. scientificlabs.iechemicalbook.com Oxysterols, including 5α,6α-epoxycholestane, are known to bind to Liver X Receptors (LXRs), which in turn regulate the expression of genes involved in cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1). scientificlabs.iechemicalbook.comwaocp.org The activation of this pathway ultimately leads to a decrease in cholesterol uptake by cells. scientificlabs.iechemicalbook.com

Research has shown that 5α,6α-epoxycholestane is a better substrate for acyl-CoA:cholesterol acyltransferase (ACAT) and sulfotransferases (SULT2B1b) compared to its β-isomer, highlighting its specific role in cholesterol esterification and metabolism. nih.gov

Involvement in Intracellular Signaling Pathways

5α,6α-Epoxycholestane is implicated in various intracellular signaling cascades. Studies have demonstrated its ability to induce the migration and proliferation of smooth muscle cells through the activation of the epidermal growth factor receptor (EGFR)/phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. nih.gov This process also involves the activation of extracellular signal-regulated kinases (ERK) and an increase in the expression and activity of matrix metalloproteinases (MMP-2/9). nih.gov

Receptor Interactions and Transcriptional Regulation

The biological effects of 5α,6α-epoxycholestane are largely mediated through its interaction with nuclear receptors, leading to changes in gene expression.

Ligand Activity and Agonism at Liver X Receptors (LXRs)

5α,6α-Epoxycholestane has been identified as an endogenous ligand for Liver X Receptors (LXRs). nih.govfocusbiomolecules.com It exhibits a high affinity for LXRα, with an EC50 value of 76 nM, making it one of the most potent natural LXRα ligands discovered. nih.govfocusbiomolecules.com In cofactor recruitment assays, it demonstrated an EC50 of approximately 2 μM for both LXRα and LXRβ. nih.gov Interestingly, its activity is context-dependent, showing potential for antagonist, agonist, and inverse agonist actions depending on the cellular and genetic environment. nih.gov While it can antagonize the effects of other endogenous LXR agonists, it can also induce the expression of certain LXR-responsive genes in specific cell types, such as keratinocytes. nih.gov

Impact on Gene Expression Profiles Mediated by LXR Activation

The interaction of 5α,6α-epoxycholestane with LXRs leads to the transcriptional regulation of various target genes. frontiersin.org LXR activation typically results in the upregulation of genes involved in cholesterol efflux and transport, such as ABCA1. plos.orgkjpp.net However, studies have shown that 5α,6α-epoxycholestane can also antagonize LXR-mediated gene expression in certain contexts, potentially playing a role in the development of lipid-related disorders by counteracting the effects of other LXR activators. nih.gov For instance, while it can induce some LXR-responsive genes, it has also been observed to antagonize the broader gene expression program mediated by these receptors. nih.gov

Enzymatic Inhibition and Pharmacological Interventions Targeting 5α,6α-Epoxycholestane Metabolism

The metabolic fate of 5α,6α-epoxycholestane is a critical determinant of its biological activity and is a potential target for therapeutic intervention. The primary enzyme responsible for its metabolism is cholesterol-5,6-epoxide hydrolase (ChEH), which converts it to cholestane-3β,5α,6β-triol. nih.govnih.gov

Pharmacological agents, such as the anti-cancer drug tamoxifen (B1202), have been shown to be potent inhibitors of ChEH. nih.govnih.govpnas.org This inhibition leads to the accumulation of 5,6α-epoxycholesterol within cells. nih.gov The microsomal antiestrogen (B12405530) binding site (AEBS) has been identified as the entity carrying out ChEH activity, making it a direct target for tamoxifen and other AEBS ligands. nih.govpnas.org There is a strong positive correlation between the affinity of these ligands for AEBS and their potency in inhibiting ChEH. pnas.org

The metabolism of 5,6α-epoxycholestane is stereoselective, with this isomer being a substrate for enzymes like glutathione (B108866) transferase B, unlike its β counterpart. nih.gov This stereoselectivity underscores the specific structural requirements for enzymatic processing and highlights potential avenues for developing targeted pharmacological interventions. nih.gov

Inhibition of ChEH by Anti-Cancer Drugs (e.g., Tamoxifen, Raloxifene)

Several anti-cancer drugs, notably the selective estrogen receptor modulators (SERMs) tamoxifen and raloxifene (B1678788), have been identified as potent inhibitors of cholesterol-5,6-epoxide hydrolase (ChEH). nih.govresearchgate.netspringermedizin.de Tamoxifen, a widely used drug in the treatment and prevention of estrogen receptor (ER)-positive breast cancers, demonstrates a high affinity for ChEH, second only to its affinity for the estrogen receptor. springermedizin.de This inhibition is not a side effect but a distinct pharmacological action, contributing to the drug's efficacy, particularly in ER-negative breast cancers. springermedizin.de

Research has shown that tamoxifen and raloxifene bind to the microsomal antiestrogen binding site (AEBS), which has been identified as the ChEH enzyme complex. nih.govresearchgate.netspandidos-publications.com This binding directly inhibits the catalytic activity of ChEH. nih.govresearchgate.net A study characterizing this interaction demonstrated a strong positive correlation between the binding affinity of various SERMs for AEBS and their potency in inhibiting ChEH activity. nih.govnih.gov The order of potency for ChEH inhibition among several SERMs was found to be clomiphene > nitromiphene > tamoxifen ≥ raloxifene. nih.gov This inhibition of ChEH by clinically relevant drugs establishes the enzyme as a key target in their anticancer pharmacology. nih.govnih.gov

Accumulation of Epoxycholestanes Due to ChEH Inhibition and its Mechanistic Implications

The primary consequence of ChEH inhibition by drugs like tamoxifen is the cellular accumulation of its substrates, the cholesterol-5,6-epoxides (CEs), which include both 5α,6α-epoxycholestane (α-CE) and its diastereomer, 5β,6β-epoxycholestane (β-CE). researchgate.netspringermedizin.deresearchgate.net ChEH normally catalyzes the hydration of these epoxides to form cholestane-3β,5α,6β-triol (CT). nih.govnih.gov By blocking this conversion, tamoxifen treatment leads to a buildup of CEs within the cell. researchgate.net

This accumulation is not merely an inert consequence but is mechanistically implicated in the anticancer effects of these drugs. The buildup of sterols, including 5α,6α-epoxycholestane, has been linked to the induction of differentiation and cell death in breast cancer cells. researchgate.net Studies have shown that the accumulation of CEs following tamoxifen treatment is involved in mediating breast cancer cell differentiation. researchgate.net Specifically, 5α,6α-epoxycholestane has been shown to induce the biosynthesis of triacylglycerol by binding to the liver X receptor beta (LXRβ), while the accumulation of its sulfated form, 5,6α-epoxy-cholesterol-3β-sulfate (5,6-ECS), can trigger apoptosis. researchgate.netbiomol.com This suggests a positive, functional role for the accumulated epoxides in the therapeutic action of tamoxifen. researchgate.net

Application as a Biochemical Research Tool for Sterol Pathway Investigations

Due to its central role as a substrate for ChEH and its accumulation under specific pharmacological or physiological conditions, 5α,6α-epoxycholestane serves as a valuable biochemical tool for investigating sterol metabolism and its associated signaling pathways. moleculardepot.comchemsrc.com

Probing Oxysterol-Mediated Biological Responses

The use of 5α,6α-epoxycholestane in research allows for the direct study of biological responses mediated by oxysterols. moleculardepot.com By introducing this specific epoxide into cellular models, researchers can probe the downstream effects that result from its presence or accumulation, bypassing the need for ChEH inhibitors. For instance, it has been used to demonstrate that its accumulation in MCF-7 breast cancer cells, following treatment with tamoxifen, leads to an increase in triacylglycerol biosynthesis through its interaction with the LXRβ. biomol.com

This application is crucial for dissecting the complex signaling cascades initiated by specific oxysterols. It helps to differentiate the effects of the epoxide itself from its metabolic product, cholestane-3β,5α,6β-triol, and from the effects of the inhibiting drugs. researchgate.net The stereoselectivity of enzymes and receptors for 5α,6α-epoxycholestane over its β-isomer further highlights its utility in studying specific molecular interactions within sterol metabolic and signaling pathways. nih.gov

Advanced Analytical and Computational Research on 5α,6α Epoxycholestane

Spectroscopic Characterization Techniques

The structural elucidation and confirmation of 5α,6α-epoxycholestane and its derivatives rely heavily on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D COSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 5α,6α-epoxycholestane. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and NOESY, allows for the unambiguous assignment of protons and carbons and provides insights into the molecule's three-dimensional structure. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of 5α,6α-epoxycholestane derivatives shows characteristic signals that confirm the presence of the epoxide ring. For instance, in a derivative, the protons of the α,α-epoxide resonate in the range of δ 3.15–3.25 (J = 4.2 Hz). The chemical shifts of the methyl protons are also indicative, with the C-18 and C-19 methyl groups appearing as singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information for confirming the α,α-configuration of the epoxide. The signals for C5 and C6 in 5α,6α-epoxycholestane are typically found at approximately 58.2 ppm and 57.8 ppm, respectively. The specific chemical shifts can vary slightly depending on the substituents on the cholestane (B1235564) skeleton.

The following table summarizes representative ¹H and ¹³C NMR chemical shifts for a 5α,6α-epoxycholestane derivative:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-6 | 2.88 (m) | 62.4 |

| H-3 | 4.75 (m) | 71.3 |

| C-18 Me | 0.61 (s) | 11.8 |

| C-19 Me | 1.00 (s) | 17.0 |

| C-5 | - | 65.1 |

| C-6 | - | 62.4 |

Data for (5α,6α)-epoxycholestan-3β-yl acetate (B1210297). rsc.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in 5α,6α-epoxycholestane. researchgate.net The characteristic vibrational modes of the epoxide ring can be observed in the spectra. The presence of other functional groups, such as hydroxyl or carbonyl groups in derivatives, will also give rise to distinct absorption bands. spectrabase.comnih.gov

| Spectroscopy | Characteristic Bands (cm⁻¹) | Assignment |

| IR | ~1250, ~880 | Epoxide C-O stretching |

| Raman | ~1250, ~880 | Epoxide ring vibrations |

Data is representative and can vary based on the specific derivative and analytical conditions. spectrabase.comnih.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

5α,6α-Epoxycholestane itself does not possess strong chromophores that absorb in the ultraviolet-visible (UV-Vis) region. researchgate.net Therefore, UV-Vis spectroscopy is not a primary technique for its direct characterization. However, it can be useful for analyzing derivatives that contain UV-active functional groups or in studies involving interactions with other molecules. researchgate.netscispace.com For instance, the introduction of a chromophore into the steroidal backbone would allow for detection and quantification using UV-Vis spectroscopy. acs.org

Chromatographic Separation and Isolation Methodologies

The synthesis of 5α,6α-epoxycholestane often results in a mixture of products and starting materials. Chromatographic techniques are essential for monitoring the progress of the reaction and for the purification of the desired epoxide.

Thin-Layer Chromatography (TLC) for Reaction Analysis

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the epoxidation reaction. nih.govscribd.comsemanticscholar.orgmdpi.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), it is possible to separate the starting material, the product, and any byproducts. scribd.comvjs.ac.vn The different polarities of the compounds cause them to travel at different rates up the plate, resulting in distinct spots. brainly.com Visualization can be achieved using a variety of methods, including UV light or staining with a chemical agent like sulfuric acid followed by heating. nih.gov

| Compound | Polarity | Expected TLC Mobility |

| Starting Alkene (e.g., Cholesterol) | Less Polar | Higher Rf value |

| 5α,6α-Epoxycholestane | More Polar | Lower Rf value |

| Byproducts | Varies | Can have higher or lower Rf values |

Rf values are dependent on the specific TLC conditions (stationary and mobile phases). scribd.combrainly.com

Column Chromatography for Purification

Column chromatography is the standard method for the purification of 5α,6α-epoxycholestane on a preparative scale. nih.govmdpi.comvjs.ac.vnumkc.edu The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel or alumina. nih.govumkc.edu A solvent or a gradient of solvents (eluent) is then passed through the column. Due to the differences in polarity, the components of the mixture move down the column at different rates and can be collected as separate fractions. brainly.com For example, a less polar solvent system like hexane/ethyl acetate is often used to elute the less polar components first, followed by an increase in the polarity of the eluent to isolate the more polar 5α,6α-epoxycholestane. vjs.ac.vn

| Parameter | Description |

| Stationary Phase | Typically silica gel or alumina. nih.govumkc.edu |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents, often hexane and ethyl acetate. vjs.ac.vn |

| Elution Order | Less polar compounds elute before more polar compounds. brainly.com |

High-Performance Liquid Chromatography (HPLC) for Sterol Analysis

High-Performance Liquid Chromatography (HPLC) stands as a crucial method for the analysis of sterol oxides, including 5α,6α-epoxycholestane. researchgate.net Its primary advantage lies in its ability to analyze thermolabile molecules at low temperatures, which is particularly beneficial for hydroperoxides that are unstable at the high temperatures required for gas chromatography. helsinki.firesearchgate.net HPLC methods often require less sample pretreatment compared to GC. helsinki.fi

For the analysis of cholesterol and its oxides, reversed-phase HPLC (RP-HPLC) is commonly employed. scielo.br A typical system might utilize a C18 analytical column with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and isopropanol, to achieve complete resolution of chromatographic peaks. scielo.br However, HPLC can face challenges in resolving all individual sterol oxidation products in complex mixtures due to the sheer number of isomers. aocs.org While UV detection is common, it is not suitable for all sterol oxides, particularly those lacking a double bond like 5α,6α-epoxycholestane. researchgate.netjfda-online.com To overcome this, coupling HPLC with mass spectrometry (HPLC-MS) provides a more powerful tool for identification, even when chromatographic separation is incomplete. helsinki.fiaocs.org

Table 1: HPLC Method Parameters for Sterol Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase C18 | scielo.br |

| Mobile Phase | Acetonitrile/Isopropanol (95:5 v/v) | scielo.br |

| Flow Rate | 2 mL/min | scielo.br |

| Temperature | 35 °C | scielo.br |

| Detection | Diode-Array Detector (DAD) | scielo.br |

Gas Chromatography (GC) for Purity and Detection

Gas chromatography (GC) is a widely used and powerful technique for the separation and quantification of cholesterol oxidation products (COPs), including 5α,6α-epoxycholestane. researchgate.netaocs.org Due to its high resolving power, capillary GC is often the method of choice. aocs.org The analysis typically involves a derivatization step, commonly silylation, to make the COPs more volatile for GC analysis. researchgate.netnih.gov

A common setup involves a capillary column, such as a DB-5, with a programmed temperature gradient to separate the various COPs. researchgate.net Flame ionization detection (FID) is a sensitive method for quantification, but mass spectrometry (MS) is preferred for definitive identification. researchgate.net The elution order of COPs can be determined on both apolar and medium-polarity columns. researchgate.net It has been demonstrated that the ionization efficiencies of cholesterol and phytosterol oxides are similar, allowing response factors for cholesterol oxidation products to be used for the quantification of their phytosterol counterparts. researchgate.net

Table 2: Typical GC Method Parameters for COP Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | DB-5 (20 mm x 0.1 mm x 0.1 µm) | researchgate.net |

| Initial Temperature | 150°C (held for 5 min) | researchgate.net |

| Temperature Ramp | to 280°C at 50°C/min | researchgate.net |

| Final Temperature | 280°C (held for 7.6 min) | researchgate.net |

| Derivatization | Trimethylsilyl ether (TMSE) | researchgate.net |

Mass Spectrometry-Based Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in the analysis of 5α,6α-epoxycholestane, providing both structural information and sensitive quantification. It is most powerfully utilized when coupled with a chromatographic separation technique like GC or HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is considered the most reliable and sensitive method for the determination of oxysterols in biological materials. nih.gov This technique combines the excellent separation capabilities of GC with the definitive identification power of MS. aocs.org For the analysis of 5α,6α-epoxycholestane and other COPs, samples are typically derivatized before injection into the GC-MS system. nih.gov The mass spectrometer can be operated in total ion monitoring (TIC) mode for general detection or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, which is particularly useful for quantifying low-level analytes in complex matrices. researchgate.netnih.gov The use of stable isotope-labeled internal standards, such as deuterium-labeled variants, allows for highly accurate and reliable quantification through isotope dilution methods. nih.govnih.gov

The NIST Mass Spectrometry Data Center provides reference spectra for 5α,6α-epoxycholestane, with a top peak at m/z 386. nih.gov

Table 3: GC-MS Parameters for Cholesterol Oxide Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | DB-5ms capillary column | researchgate.net |

| Injector Temperature | 230°C | researchgate.net |

| Ion Source Temperature | 220°C | researchgate.net |

| Ionization Energy | 70 eV | researchgate.net |

| Monitoring Mode | Total Ion Monitoring (TIC) or Selected Ion Monitoring (SIM) | researchgate.netnih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is crucial for differentiating between isomeric compounds that may have identical mass-to-charge ratios. mdpi.com For sterol analysis, conventional collision-induced dissociation (CID) is often used for ion activation. nih.gov However, CID of even-electron sterol ions may not always provide sufficient structural detail to unambiguously assign the species based on fragmentation alone. nih.govresearchgate.net Research has shown that for cholesterol oxidation products, common fragmentation patterns exist, with major breaks occurring in the sterol ring system. researchgate.net The analysis of these fragmentation patterns can help in the structural elucidation of compounds like 5α,6α-epoxycholestane. nih.gov

Photodissociation MS/MS (UVPD-MS/MS) for Isomeric Differentiation

Ultraviolet photodissociation (UVPD) is an emerging ion activation technique that offers a powerful alternative to traditional CID for the structural analysis of lipids, including sterols. nih.govnih.gov UVPD utilizes ultraviolet photons to excite precursor ions, leading to fragmentation. thermofisher.com This high-energy fragmentation can produce unique dissociation pathways and generate abundant radical cations, which subsequently fragment to yield extensive, structurally informative product ions. nih.govresearchgate.net This detailed fragmentation is particularly valuable for the unambiguous assignment and differentiation of isomeric oxysterols. nih.govresearchgate.net The use of 213 nm photodissociation has been explored for the improved structural characterization of cholesterol and its oxidized metabolites. nih.gov UVPD can be especially useful in distinguishing isomers that are difficult to resolve chromatographically. lcms.cz

Hybrid Multistage Mass Spectrometry (MSn) Techniques

Hybrid multistage mass spectrometry (MSn) techniques combine different fragmentation methods in sequential steps to provide even more detailed structural information. nih.gov An example is a hybrid approach that uses collision-induced dissociation (CID) followed by ultraviolet photodissociation (UVPD) in an MS3 experiment. nih.govresearchgate.net This allows for the generation of radical cation products from the initial CID step, which can then be subjected to UVPD to induce further, structurally informative fragmentation. nih.govresearchgate.net This approach has been shown to be effective for the detailed characterization of sterol lipids and their isomers. nih.gov By leveraging the strengths of different fragmentation techniques, MSn methods provide a powerful tool for unraveling the complex structures of compounds like 5α,6α-epoxycholestane.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 5α,6α-Epoxycholestane are fundamental to understanding its interaction with biological systems. Computational methods, particularly conformational analysis and molecular dynamics (MD) simulations, provide profound insights into the molecule's structural preferences and flexibility.

Theoretical studies using Density Functional Theory (DFT), often with the B3LYP function and a 6-311++G(d,p) basis set, have been employed to determine the optimized geometry of 5α,6α-Epoxycholestane. researchgate.net These analyses are complemented by crystallographic data, which show that the cholestane steroid nucleus is not perfectly rigid. While the A and C rings typically adopt a stable chair conformation, the B ring, which bears the epoxide group, is often distorted into a sofa or half-chair conformation. iosrjournals.org This distortion is a direct consequence of the strain induced by the three-membered epoxide ring fused to the six-membered B ring.

Hirshfeld surface analysis, derived from crystal structure data, helps in quantifying intermolecular interactions within the crystal lattice, revealing the nature and extent of contacts like H···H, C–H···O, and O–H···O hydrogen bonds. researchgate.netiosrjournals.org Molecular dynamics simulations further elucidate the molecule's behavior in a simulated physiological environment. These simulations can track the atomic positions over time, revealing the flexibility of the side chain and subtle fluctuations in the steroid ring system, which can influence how the molecule fits into the binding pockets of proteins.

| Structural Feature | Predominant Conformation | Computational Method | Reference |

|---|---|---|---|

| Ring A | Chair | X-ray Crystallography, DFT | iosrjournals.org |

| Ring B | Sofa / Half-Chair (distorted) | X-ray Crystallography | iosrjournals.org |

| Ring C | Chair | X-ray Crystallography | iosrjournals.org |

| Ring D (5-membered) | Envelope/Twist | X-ray Crystallography | iosrjournals.org |

| Optimized Geometry | Calculated via DFT | B3LYP/6-311++G(d,p) | researchgate.net |

Molecular Docking Simulations with Protein Targets (e.g., Androgen Receptor, Estrogen Receptor α, 5α-Reductase)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5α,6α-Epoxycholestane, docking simulations with key protein targets involved in steroid metabolism and signaling—such as the Androgen Receptor (AR), Estrogen Receptor α (ERα), and 5α-Reductase—are crucial for hypothesizing its biological roles.

Androgen Receptor (AR): The AR is a primary target in prostate cancer therapy. nih.gov Docking studies with steroidal ligands typically involve placing the compound into the ligand-binding pocket of the AR (PDB ID: 1E3G, for example). Simulations analyze potential hydrogen bonds, hydrophobic interactions, and binding affinity scores. Key residues within the AR active site that are known to interact with steroidal ligands include Arg752, Gln711, Met745, and Leu873. nih.gov Docking 5α,6α-Epoxycholestane into this pocket would help predict its potential as an AR agonist or antagonist.

Estrogen Receptor α (ERα): ERα is a key target in breast cancer research. nih.gov Molecular docking of ligands into the ERα binding site (e.g., PDB ID: 3ERT) can predict their potential to modulate receptor activity. Critical amino acid residues for ligand binding in ERα include Arg394, Glu353, Thr347, and Leu387. nih.gov Simulating the interaction of 5α,6α-Epoxycholestane with these residues could reveal whether it might act as a selective estrogen receptor modulator.

5α-Reductase: This enzyme converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) and is a major target for treating benign prostatic hyperplasia. nih.gov Several epoxysteroids have been identified as potential inhibitors of 5α-reductase. researchgate.net Docking studies against models of 5α-reductase (e.g., based on PDB ID: 4AT0) can identify crucial interactions. Important residues at the active site include ALA 63, THR 60, and ARG 456. nih.gov Such simulations can predict the binding mode and inhibitory potential of 5α,6α-Epoxycholestane.

| Protein Target | Potential Biological Role | Example PDB ID | Key Interacting Residues in Binding Site | Reference |

|---|---|---|---|---|

| Androgen Receptor (AR) | Hormone signaling, prostate cancer | 1E3G | Arg752, Gln711, Met745, Leu873 | nih.gov |

| Estrogen Receptor α (ERα) | Hormone signaling, breast cancer | 3ERT | Arg394, Glu353, Thr347, Leu387 | nih.gov |

| 5α-Reductase (SRD5A) | Testosterone metabolism, BPH | 4AT0 | ALA 63, THR 60, ARG 456 | nih.gov |

Theoretical Prediction of Reaction Pathways and Stereoselectivity

Computational chemistry provides powerful tools for predicting the reactivity and stereochemical outcomes of chemical reactions involving 5α,6α-Epoxycholestane. These theoretical predictions are vital for understanding its metabolic fate and potential for chemical synthesis.

One of the most significant reactions of epoxides is nucleophilic ring-opening. Theoretical studies, supported by experimental evidence, show a high degree of stereoselectivity in the reactions of cholesterol-5,6-epoxides. nih.gov Specifically, 5α,6α-Epoxycholestane undergoes a catalyzed ring-opening reaction, whereas its diastereomer, 5β,6β-epoxycholestane, remains largely unreactive under similar conditions. nih.gov The predicted and observed mechanism for the α-isomer is a trans-diaxial ring opening. This occurs because the nucleophile attacks at C6, leading to the formation of a cholestan-3β,5α-diol-6β-substituted product, a pathway that is sterically and electronically favored. nih.gov

Quantum mechanical calculations, such as DFT, can model the transition states of these reactions. hebmu.edu.cn For instance, the epoxidation of the cholest-5-ene (B1209259) double bond to form 5α,6α-Epoxycholestane can be studied computationally. The presence of directing groups, such as an allylic hydroxyl group at C4 or C7, can influence the stereoselectivity of the epoxidation, favoring syn-addition through the formation of a hydrogen-bonded cyclic transition state with the oxidizing agent. acs.org These theoretical models help explain why certain synthetic routes produce the α-epoxide with high selectivity.

| Reaction Type | Predicted Mechanism | Stereoselectivity/Outcome | Computational Approach | Reference |

|---|---|---|---|---|

| Nucleophilic Ring-Opening | Trans-diaxial attack at C6 | Highly stereoselective for the α-epoxide; results in cholestan-3β,5α-diol-6β-substituted products. The β-epoxide is unreactive. | Supported by experimental data under catalytic conditions. | nih.gov |

| Epoxidation of Cholest-5-ene | Syn-addition of oxygen | Stereoselectivity can be controlled by allylic substituents (e.g., 4β-OH, 7α-OH) that direct the oxidant. | Transition state modeling. | acs.org |

| Stereochemical Assignment | N/A | Conformation of epoxy and hydroxy groups confirmed. | QM-J-based analysis, DFT (B3LYP) | hebmu.edu.cn |

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Pathways for 5α,6α-Epoxycholestane and its Bioactive Analogues

The development of efficient and environmentally friendly methods for synthesizing 5α,6α-Epoxycholestane and its derivatives is a key area of ongoing research. Traditional methods often involve multiple steps and the use of hazardous reagents. A promising green chemistry approach involves the use of magnesium bis(monoperoxyphthalate) (MMPP) for the epoxidation of unsaturated steroids. This method has been shown to be highly efficient for producing 5α,6α-epoxides.

Another area of focus is the chemoenzymatic synthesis of epoxysterols. This approach combines chemical and enzymatic steps to achieve high stereoselectivity, which is crucial for producing pure isomers of epoxycholestane. uc.pt Lipases, a type of enzyme, have been successfully used for the kinetic resolution of epoxysterol mixtures, allowing for the isolation of pure 5β,6β-epoxycholestane-3β,7β-diol. uc.pt

The development of these novel synthetic pathways is critical for producing sufficient quantities of 5α,6α-Epoxycholestane and its analogs for further biological and pharmacological studies. The emphasis on green chemistry also reflects a broader trend in the pharmaceutical industry towards more sustainable manufacturing processes.

Deeper Elucidation of Enzymatic Mechanisms and Stereoselective Transformations Involved in Oxysterol Metabolism

The metabolism of 5α,6α-Epoxycholestane is a complex process involving a variety of enzymes that exhibit high stereoselectivity. A key enzyme in this process is cholesterol-5,6-epoxide hydrolase (ChEH), which catalyzes the hydration of both 5α,6α- and 5β,6β-epoxycholesterol to cholestane-3β,5α,6β-triol. nih.govpnas.org Interestingly, research has shown that 5α,6α-epoxycholesterol is a preferred substrate for this enzyme compared to its β-isomer. researchgate.net

Other enzymes involved in the metabolism of 5α,6α-Epoxycholestane include acyl-CoA:cholesterol acyltransferase (ACAT) and sulfotransferases (SULTs). nih.gov ACAT1, in particular, has been shown to use 5α,6α-epoxycholesterol as a substrate, while the β-isomer is a very poor substrate. researchgate.net This highlights the stereochemical sensitivity of the enzymes involved in oxysterol metabolism.

Furthermore, the 3β-sulfated form of 5α,6α-Epoxycholestane has been identified as a messenger in certain cellular processes, and it is formed by the action of the sulfotransferase SULT2B1b. researchgate.net The stereoselectivity of these enzymatic transformations is crucial for determining the biological activity of the resulting metabolites. nih.gov

| Enzyme | Substrate(s) | Product(s) | Significance |

| Cholesterol-5,6-epoxide hydrolase (ChEH) | 5α,6α-Epoxycholesterol, 5β,6β-Epoxycholesterol | Cholestane-3β,5α,6β-triol | Key role in detoxifying potentially harmful epoxides. nih.govpnas.org |

| Acyl-CoA:cholesterol acyltransferase (ACAT1) | 5α,6α-Epoxycholesterol | Esterified 5α,6α-Epoxycholesterol | Influences cholesterol esterification and homeostasis. researchgate.net |

| Sulfotransferase (SULT2B1b) | 5α,6α-Epoxycholesterol | 3β-sulfated 5α,6α-Epoxycholestane | Creates a signaling molecule involved in cellular differentiation. researchgate.net |

| Glutathione (B108866) transferase B | 5α,6α-Epoxycholesterol | Glutathione conjugate | Demonstrates stereoselective detoxification pathway. nih.gov |

Integration of Systems Biology Approaches to Map 5α,6α-Epoxycholestane Metabolic Networks and Cross-Talk with Other Pathways

Systems biology offers a powerful framework for understanding the complex metabolic networks in which 5α,6α-Epoxycholestane participates. nih.gov By integrating various "omics" data (genomics, transcriptomics, proteomics, and metabolomics), researchers can construct comprehensive models of cellular metabolism. mdpi.com These models can then be used to simulate and predict how perturbations, such as changes in the levels of 5α,6α-Epoxycholestane, affect the entire system. nih.govucsd.edu

A key aspect of this approach is the reconstruction of genome-scale metabolic networks (GEMs). mdpi.com GEMs are mathematical representations of all the known metabolic reactions in an organism or cell. mdpi.com By applying constraint-based modeling techniques to these networks, researchers can study the flow of metabolites through different pathways and identify key points of regulation. core.ac.uk

This approach is particularly valuable for understanding the cross-talk between 5α,6α-Epoxycholestane metabolism and other major cellular pathways, such as cholesterol biosynthesis, bile acid synthesis, and steroid hormone production. nih.govtandfonline.com For example, systems biology models can help to elucidate how changes in the activity of enzymes involved in 5α,6α-Epoxycholestane metabolism might impact these other pathways and contribute to the development of disease. researchoutreach.org

Advanced Mechanistic Studies of Cellular and Receptor Interactions of 5α,6α-Epoxycholestane and its Metabolites

Understanding how 5α,6α-Epoxycholestane and its metabolites interact with cellular components and receptors is crucial for elucidating their biological functions. frontiersin.org Recent research has identified several key molecular targets for these compounds.

One of the most important targets is the Liver X Receptor (LXR). nih.gov 5α,6α-Epoxycholestane itself has been shown to be a direct modulator of LXR activity, while its 3β-sulfate derivative acts as an LXR antagonist. nih.gov These interactions have significant implications for the regulation of lipid metabolism and inflammatory responses.

Another important target is the microsomal antiestrogen (B12405530) binding site (AEBS), which has been identified as a complex of two enzymes, one of which is cholesterol-5,6-epoxide hydrolase (ChEH). nih.govnih.gov Both 5α,6α-Epoxycholestane and its β-isomer are ligands for the AEBS. nih.gov

Furthermore, 5α,6α-Epoxycholestane has been shown to interact with enzymes involved in cholesterol metabolism, such as ACAT. These interactions can influence cholesterol homeostasis and have been implicated in the compound's anti-cancer effects. Advanced techniques are needed to further probe these interactions at a molecular level and to fully understand their downstream consequences. frontiersin.org

Development of Next-Generation Analytical Tools for High-Throughput Oxysterol Profiling and Isomer Discrimination

The development of advanced analytical tools is essential for accurately measuring the levels of 5α,6α-Epoxycholestane and other oxysterols in biological samples. This is particularly challenging due to the low abundance of these compounds and the presence of numerous isomers. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for oxysterol analysis. researchgate.net To enhance the sensitivity and specificity of this method, various derivatization strategies have been developed. For example, derivatization with N,N-dimethylglycine allows for the discrimination of different oxysterol isomers, including the 5α,6α- and 5β,6β-epoxycholesterol isomers, based on their unique fragmentation patterns in the mass spectrometer. nih.gov

Another approach involves the use of dimethylaminobutyrate esters, which also improves the sensitivity of LC-MS/MS analysis. researchgate.net These advanced analytical methods are crucial for high-throughput oxysterol profiling, which can provide valuable insights into the role of these compounds in health and disease. The ability to accurately distinguish between different isomers is particularly important, as they often have distinct biological activities. researchgate.net

Application of Advanced Computational Methods for Predicting Structure-Activity Relationships and Enzyme Kinetics of 5α,6α-Epoxycholestane

Advanced computational methods are becoming increasingly important in the study of 5α,6α-Epoxycholestane and its interactions with biological systems. nih.gov These methods can be used to predict the structure-activity relationships (SAR) of this compound and its analogs, as well as to model the kinetics of the enzymes involved in its metabolism. nih.gov

Molecular docking simulations, for example, can be used to predict how 5α,6α-Epoxycholestane binds to its target proteins, such as LXR and ChEH. univ-setif.dz This information can be used to design new compounds with improved affinity and selectivity. In silico tools can also predict the potential biological activities of compounds, as demonstrated by the prediction of immunosuppressant effects for a derivative of 5α,6α-epoxycholestane. univ-setif.dz

Computational modeling can also be used to study the kinetics of the enzymes that metabolize 5α,6α-Epoxycholestane. nih.gov By creating mathematical models of these enzymes, researchers can simulate their behavior under different conditions and gain a deeper understanding of their catalytic mechanisms. nih.gov This information can be valuable for developing inhibitors or activators of these enzymes for therapeutic purposes. The integration of computational and experimental approaches holds great promise for accelerating research in this area. nih.gov

Q & A

Q. How do mass spectrometry fragmentation patterns differentiate this compound from its β-epoxide isomer?

- Methodological Answer : In collision-induced dissociation (CID) MS, the α-epoxide shows dominant fragments at m/z 385.3 (loss of H₂O) and 367.3 (further loss of CH₃OH), while β-epoxides exhibit distinct cleavage at C-17. High-resolution Orbitrap MS resolves these with mass accuracy <2 ppm .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.